molecular formula C21H23ClN2O4S B3410377 8-(4-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896379-16-1

8-(4-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3410377
CAS No.: 896379-16-1
M. Wt: 434.9 g/mol
InChI Key: VFPSCAIAVZHRLX-UHFFFAOYSA-N
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Description

8-(4-Chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 10-membered ring system with oxygen and two nitrogen atoms at positions 1, 4, and 8. The substituents at positions 4 and 8 are a 4-methylbenzenesulfonyl (tosyl) group and a 4-chlorobenzoyl group, respectively.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4S/c1-16-2-8-19(9-3-16)29(26,27)24-14-15-28-21(24)10-12-23(13-11-21)20(25)17-4-6-18(22)7-5-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPSCAIAVZHRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of (4-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone are currently unknown. This compound is structurally similar to a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one, which have been investigated for their anti-ulcer activity. .

Mode of Action

The exact mode of action of (4-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4Related compounds have shown anti-ulcer activity, suggesting that this compound may interact with targets in the gastrointestinal system to reduce ulcer formation.

Result of Action

The molecular and cellular effects of (4-Chlorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4Based on the anti-ulcer activity of related compounds, it is possible that this compound may have protective effects on the gastric mucosa.

Comparison with Similar Compounds

4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : 4-Methoxyphenylsulfonyl (position 4), methylsulfonyl (position 8).
  • Molecular Formula : C₁₅H₂₂N₂O₆S₂.
  • Molecular Weight : 390.47 g/mol.
  • The methylsulfonyl group at position 8 is smaller and less aromatic than the 4-chlorobenzoyl group, which may reduce steric hindrance in binding interactions .

8-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : Ethanesulfonyl (position 8), 4-methylbenzenesulfonyl (position 4).
  • Molecular Formula : C₁₆H₂₄N₂O₅S₂.
  • Molecular Weight : 388.50 g/mol.
  • Key Differences : The ethanesulfonyl group at position 8 is aliphatic, differing from the aromatic 4-chlorobenzoyl group. This may lower lipophilicity and alter metabolic stability. The compound is commercially available for research, indicating its utility as a synthetic intermediate .

4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : 4-Methylbenzenesulfonyl (position 4), unsubstituted (position 8).
  • Molecular Formula : C₁₄H₂₀N₂O₃S.
  • Molecular Weight : 296.39 g/mol.
  • Key Differences : The absence of a substituent at position 8 results in a significantly lower molecular weight. This simplicity may improve synthetic accessibility but reduce target specificity in biological applications. The product is discontinued, suggesting challenges in stability or demand .

8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : 2,5-Dimethylbenzenesulfonyl (position 8), 4-methylbenzenesulfonyl (position 4).
  • Molecular Formula : C₂₂H₂₈N₂O₅S₂.
  • Molecular Weight : 464.60 g/mol.
  • Key Differences: Dual sulfonyl groups increase steric bulk and molecular weight.

4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : Phenylsulfonyl (position 4), unsubstituted (position 8).
  • Molecular Formula : C₁₃H₁₈N₂O₃S.
  • Molecular Weight : 282.36 g/mol.
  • Key Differences : The lack of a methyl or chloro group on the phenyl ring reduces electronic effects. This compound’s lower molecular weight and simpler structure may favor pharmacokinetic properties but limit binding affinity .

4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : 4-Methoxybenzyl (position 4), 4-nitrophenyl (position 8).
  • Molecular Formula : C₂₁H₂₅N₃O₄.
  • Molecular Weight : 383.44 g/mol.
  • Key Differences: The nitro group (strong electron-withdrawing) and methoxybenzyl (electron-donating) substituents create divergent electronic environments.

Data Table: Structural and Molecular Comparison

Compound Name (Substituents) Position 4 Group Position 8 Group Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Methylbenzenesulfonyl 4-Chlorobenzoyl C₂₁H₂₂ClN₂O₄S 432.94 (calculated)
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl) 4-Methoxyphenylsulfonyl Methylsulfonyl C₁₅H₂₂N₂O₆S₂ 390.47
8-(Ethanesulfonyl)-4-(4-methylbenzenesulfonyl) 4-Methylbenzenesulfonyl Ethanesulfonyl C₁₆H₂₄N₂O₅S₂ 388.50
4-(4-Methylbenzenesulfonyl) (unsubstituted) 4-Methylbenzenesulfonyl Unsubstituted C₁₄H₂₀N₂O₃S 296.39
8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl) 4-Methylbenzenesulfonyl 2,5-Dimethylbenzenesulfonyl C₂₂H₂₈N₂O₅S₂ 464.60
4-(Phenylsulfonyl) (unsubstituted) Phenylsulfonyl Unsubstituted C₁₃H₁₈N₂O₃S 282.36
4-(4-Methoxybenzyl)-8-(4-nitrophenyl) 4-Methoxybenzyl 4-Nitrophenyl C₂₁H₂₅N₃O₄ 383.44

Key Findings and Implications

  • Substituent Effects: Aryl sulfonyl groups (e.g., 4-methylbenzenesulfonyl) enhance stability and lipophilicity, while aliphatic sulfonyl groups (e.g., ethanesulfonyl) may improve solubility.
  • Molecular Weight : Bulkier substituents (e.g., 2,5-dimethylbenzenesulfonyl) increase molecular weight, which may impact bioavailability and synthetic yield .
  • Commercial Availability : Compounds like 8-(ethanesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane are marketed for research, underscoring their role as intermediates in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-(4-chlorobenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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